![molecular formula C23H24F3N3O B1676646 7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B1676646.png)

7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol

Overview

Description

ML311 is a potent and selective inhibitor of the interaction between the proteins Mcl-1 and Bim. This compound has shown significant potential in halting the viability of various types of cells that are primed by Mcl-1, making it a valuable tool in scientific research, particularly in the study of apoptosis and cancer .

Scientific Research Applications

ML311 has a wide range of applications in scientific research:

Chemistry: It is used as a probe to study protein-protein interactions, particularly those involving the Bcl-2 family of proteins.

Biology: ML311 is employed in cell viability assays to investigate the role of Mcl-1 in cell survival and apoptosis.

Medicine: The compound is being explored for its potential in cancer therapy, particularly in targeting cancers that are dependent on Mcl-1 for survival.

Industry: While its industrial applications are still under exploration, ML311 could be used in the development of new therapeutic agents and diagnostic tools .

Mechanism of Action

ML311 exerts its effects by selectively inhibiting the interaction between the proteins Mcl-1 and Bim. This inhibition disrupts the anti-apoptotic function of Mcl-1, leading to the induction of apoptosis in cells that are dependent on Mcl-1 for survival. The molecular targets of ML311 are the Mcl-1 and Bim proteins, and the pathway involved is the intrinsic apoptosis pathway .

Biochemical Analysis

Biochemical Properties

7-[(4-Ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol functions as a cell-permeable hydroxynaphthalenylthioacetate that targets the BH3-binding groove of Mcl-1. It selectively competes against FITC-AHA-BIM 142-161 for Mcl-1 binding, displaying minimal inhibitory potency toward other proteins such as Bcl-xL . This selective binding is crucial for its role in inducing apoptosis in cancer cells by inhibiting Mcl-1, thereby promoting cell death in Mcl-1-dependent cancer cells.

Cellular Effects

The effects of this compound on various cell types are profound. It has been shown to induce apoptosis in murine lymphoma cell lines and human cancer cell lines of various origins . The compound influences cell signaling pathways by inhibiting Mcl-1, leading to the activation of pro-apoptotic proteins and subsequent cell death. Additionally, it affects gene expression by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes, thereby altering cellular metabolism and promoting apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the BH3-binding groove of Mcl-1. This binding inhibits the interaction between Mcl-1 and pro-apoptotic proteins, thereby preventing Mcl-1 from exerting its anti-apoptotic effects . The compound’s selective inhibition of Mcl-1 over other proteins such as Bcl-xL is critical for its effectiveness in inducing apoptosis in Mcl-1-dependent cells. Additionally, it displays little inhibitory potency toward CYP450 isoforms, indicating a specific mechanism of action with minimal off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Stability studies using murine and human liver microsome preparations reveal half-life values of 40 minutes and 55 minutes, respectively . These studies indicate that the compound is relatively stable in vitro, with a moderate rate of degradation. Long-term effects on cellular function include sustained apoptosis induction in Mcl-1-dependent cells, with greater apoptosis observed in Mcl-1 primed cultures compared to Bcl-2/Bcl-xL primed cultures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Antiproliferation potencies against murine lymphoma cell lines and human cancer lines correlate well with intracellular BH3 domain peptide-binding capacity, with GI50 values ranging from 0.3 to 25 µM . Higher doses may lead to increased apoptosis induction, but also pose a risk of toxicity and adverse effects. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with liver microsomes. Stability studies indicate that the compound undergoes moderate degradation in murine and human liver microsome preparations . The involvement of CYP450 isoforms in its metabolism is minimal, suggesting a specific metabolic pathway with limited off-target interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed effectively due to its cell-permeable nature The compound’s ability to selectively target Mcl-1 allows for its accumulation in Mcl-1-dependent cells, promoting apoptosis

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where Mcl-1 is localized . This localization is crucial for its activity, as it allows the compound to effectively inhibit Mcl-1 and induce apoptosis. The presence of targeting signals or post-translational modifications that direct the compound to specific compartments or organelles has not been fully characterized, but its mitochondrial localization is essential for its function.

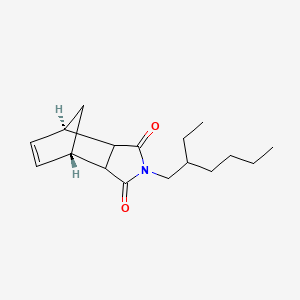

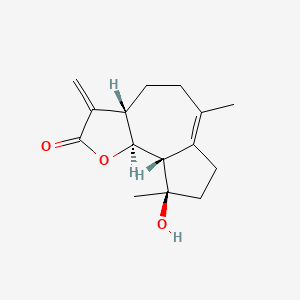

Preparation Methods

The synthesis of ML311 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

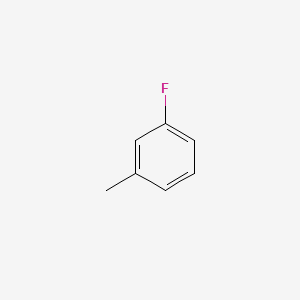

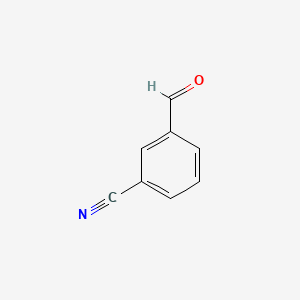

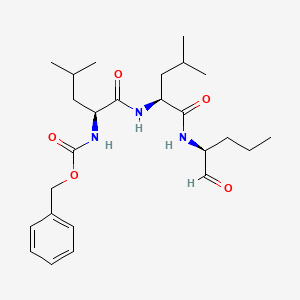

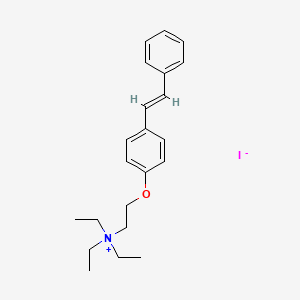

Formation of the quinolinol core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the piperazinyl group: This step is crucial for the compound’s activity and is achieved through nucleophilic substitution reactions.

Final functionalization: The trifluoromethylphenyl group is introduced to enhance the compound’s binding affinity and selectivity

Industrial production methods for ML311 are not widely documented, but they would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

ML311 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the quinolinol core, potentially altering the compound’s activity.

Reduction: Reduction reactions can affect the piperazinyl group, impacting the compound’s binding properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as piperazine. The major products formed from these reactions are intermediates that lead to the final ML311 structure.

Comparison with Similar Compounds

ML311 is unique in its high selectivity and potency as an inhibitor of the Mcl-1/Bim interaction. Similar compounds include:

ABT-199: A selective inhibitor of Bcl-2, another member of the Bcl-2 family.

Navitoclax: An inhibitor of both Bcl-2 and Bcl-xL, used in cancer research.

A-1210477: A selective inhibitor of Mcl-1, similar to ML311 but with different binding properties .

ML311 stands out due to its specific targeting of the Mcl-1/Bim interaction, making it a valuable tool for studying the role of Mcl-1 in cell survival and apoptosis.

properties

IUPAC Name |

7-[(4-ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3N3O/c1-2-28-12-14-29(15-13-28)21(17-5-8-18(9-6-17)23(24,25)26)19-10-7-16-4-3-11-27-20(16)22(19)30/h3-11,21,30H,2,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAPBLRRJSKIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.